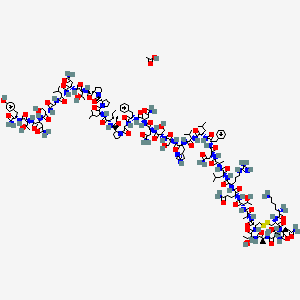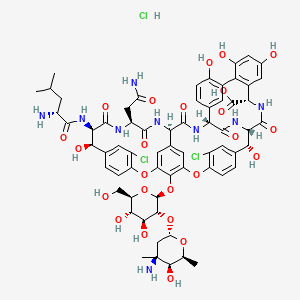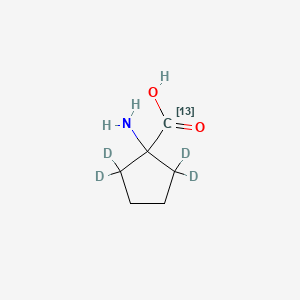
4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is a stable isotope-labeled compound with the molecular formula C13C6H6O2 and a molecular weight of 128.08 . This compound is a derivative of 4-Hydroxybenzaldehyde, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. It is primarily used in scientific research for tracing and studying metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 typically involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting hydroxy benzal chloride . Industrial production methods may involve the use of phenol and chloral in the presence of potassium carbonate as a catalyst, followed by decomposition with sodium methylate . Another method includes the reaction of phenol with hydrogen cyanide in the presence of aluminum chloride as a catalyst, followed by decomposition in ice water .
Chemical Reactions Analysis
4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Oxidation: Reacts with hydrogen peroxide in a basic medium to form hydroquinone.
Reduction: Can be reduced to 4-hydroxybenzyl alcohol under suitable conditions.
Substitution: Participates in electrophilic aromatic substitution reactions, such as bromination and nitration.
Common reagents used in these reactions include hydrogen peroxide, bromine, and nitric acid. Major products formed include hydroquinone, 4-hydroxybenzyl alcohol, and substituted derivatives of 4-Hydroxybenzaldehyde .
Scientific Research Applications
4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Mechanism of Action
The mechanism of action of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 involves its participation in various chemical reactions as a labeled compound. The carbon-13 isotopes allow for the tracking of the compound through different pathways and reactions. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product .
Comparison with Similar Compounds
4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
4-Hydroxybenzaldehyde: The non-labeled version with the same chemical structure but without carbon-13 isotopes.
2-Hydroxybenzaldehyde: An isomer with the hydroxyl group in the ortho position.
3-Hydroxybenzaldehyde: An isomer with the hydroxyl group in the meta position.
These compounds share similar chemical properties but differ in their labeling and positional isomerism, which affects their reactivity and applications.
Properties
IUPAC Name |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-ZFJHNFROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.077 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-48-4 |
Source


|
| Record name | 201595-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)













